(1Z,N'Z)-N'-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid
Overview
Description
(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid is a complex organic compound featuring an indole moiety linked to a carbamohydrazonothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid typically involves the condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the thiosemicarbazone group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid derivatives: Compounds with similar structures but different substituents on the indole or thiosemicarbazone moieties.
Indole-3-carbaldehyde derivatives: Compounds featuring the indole-3-carbaldehyde core with various functional groups.
Thiosemicarbazone derivatives: Compounds with the thiosemicarbazone functional group attached to different aromatic or aliphatic moieties.
Uniqueness
(1Z,N’Z)-N’-((1H-indol-3-yl)methylene)carbamohydrazonothioic acid is unique due to its specific combination of the indole and thiosemicarbazone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-1H-indol-3-ylmethylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVCYGQNDYSCH-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6868-28-6 | |
Record name | NSC76235 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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